3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro-
Overview
Description
3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound, and the presence of functional groups such as nitrile, chloropropoxy, hydroxy, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Functional Groups: The chloropropoxy group can be introduced via nucleophilic substitution reactions, where a suitable quinoline derivative reacts with 3-chloropropanol under basic conditions.
Nitration and Hydroxylation: The nitro group can be introduced through nitration reactions using nitric acid, while the hydroxy group can be introduced via hydroxylation reactions using suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of quinolinecarbonyl derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- has several applications in scientific research:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents and antimicrobial drugs.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It serves as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-methoxy-: Similar structure but with a methoxy group instead of a nitro group.
4-Hydroxyquinoline-3-carbonitrile: Lacks the chloropropoxy and nitro groups.
7-Chloro-4-hydroxyquinoline-3-carbonitrile: Contains a chloro group instead of a chloropropoxy group.
Uniqueness
3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a pharmacophore in drug design and development.
This detailed article provides a comprehensive overview of 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-(3-chloropropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4/c14-2-1-3-21-12-5-10-9(4-11(12)17(19)20)13(18)8(6-15)7-16-10/h4-5,7H,1-3H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGMNEWAUUZZQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])OCCCCl)NC=C(C2=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181569 | |
Record name | 7-(3-Chloropropoxy)-4-hydroxy-6-nitro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501684-27-1 | |
Record name | 7-(3-Chloropropoxy)-4-hydroxy-6-nitro-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501684-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(3-Chloropropoxy)-4-hydroxy-6-nitro-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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